4-Benzyl-6-methylmorpholine-2-carbohydrazide
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Overview
Description
4-Benzyl-6-methylmorpholine-2-carbohydrazide is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is characterized by its morpholine ring substituted with benzyl and methyl groups, and a carbohydrazide functional group
Preparation Methods
The synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide typically involves the reaction of 4-benzyl-6-methylmorpholine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide group. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and catalyst use, to enhance yield and purity.
Chemical Reactions Analysis
4-Benzyl-6-methylmorpholine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Benzyl-6-methylmorpholine-2-carbohydrazide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Benzyl-6-methylmorpholine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets .
Comparison with Similar Compounds
4-Benzyl-6-methylmorpholine-2-carbohydrazide can be compared with similar compounds such as:
4-Benzylmorpholine: Lacks the carbohydrazide group, resulting in different chemical reactivity and biological activity.
6-Methylmorpholine-2-carbohydrazide: Lacks the benzyl group, affecting its lipophilicity and interaction with molecular targets.
4-Benzyl-6-methylmorpholine: Lacks the carbohydrazide group, leading to different applications and properties
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-benzyl-6-methylmorpholine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-16(8-11-5-3-2-4-6-11)9-12(18-10)13(17)15-14/h2-6,10,12H,7-9,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUXPOXPGGVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)NN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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